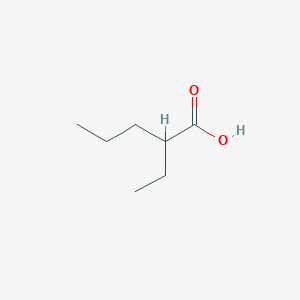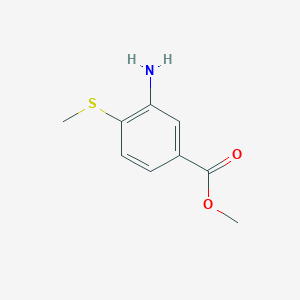
2-Acetyl-1-cyano-1,2-dihydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-1-cyano-1,2-dihydroisoquinoline (ACDI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACDI is a heterocyclic compound that contains a cyano group and an acetyl group, and its molecular formula is C12H11NO.
Wirkmechanismus
The mechanism of action of 2-Acetyl-1-cyano-1,2-dihydroisoquinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, DNA damage, and apoptosis. This compound has been shown to induce DNA damage and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to exhibit cytotoxicity against various bacteria and viruses, including Staphylococcus aureus and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Acetyl-1-cyano-1,2-dihydroisoquinoline in lab experiments is its versatility as an intermediate for the synthesis of various compounds. This compound can be easily synthesized through various methods and can be used as a building block for the synthesis of various compounds. However, one of the limitations of using this compound in lab experiments is its cytotoxicity, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-Acetyl-1-cyano-1,2-dihydroisoquinoline. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the development of new antitumor, antiviral, and antibacterial agents. Another direction is to explore its potential applications in materials science, particularly in the development of new fluorescent dyes and polymers. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Synthesemethoden
2-Acetyl-1-cyano-1,2-dihydroisoquinoline can be synthesized through various methods, including the Pictet-Spengler reaction and the Hantzsch reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a tetrahydroisoquinoline intermediate, which is then oxidized to form this compound. The Hantzsch reaction involves the condensation of an aldehyde or ketone with a β-ketoester and an ammonium salt to form a dihydropyridine intermediate, which is then oxidized to form this compound.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-1-cyano-1,2-dihydroisoquinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit antitumor, antiviral, and antibacterial activities. In materials science, this compound has been used as a building block for the synthesis of fluorescent dyes and polymers. In organic synthesis, this compound has been used as a versatile intermediate for the synthesis of various compounds.
Eigenschaften
CAS-Nummer |
29924-67-2 |
|---|---|
Molekularformel |
C12H10N2O |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
2-acetyl-1H-isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C12H10N2O/c1-9(15)14-7-6-10-4-2-3-5-11(10)12(14)8-13/h2-7,12H,1H3 |
InChI-Schlüssel |
CJWDCOSZJPAVOA-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C=CC2=CC=CC=C2C1C#N |
Kanonische SMILES |
CC(=O)N1C=CC2=CC=CC=C2C1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




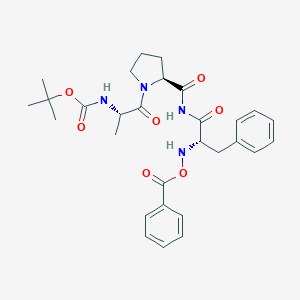
![[7-Dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide](/img/structure/B114211.png)
![1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene](/img/structure/B114212.png)
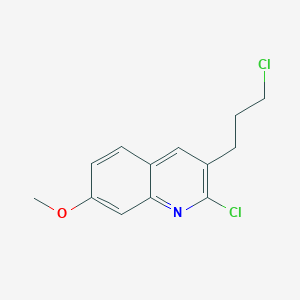
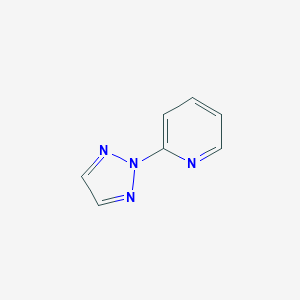
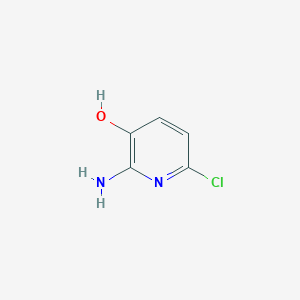
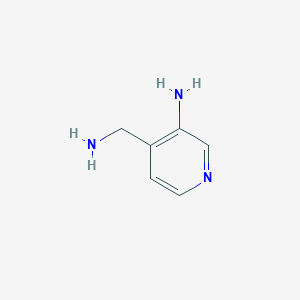
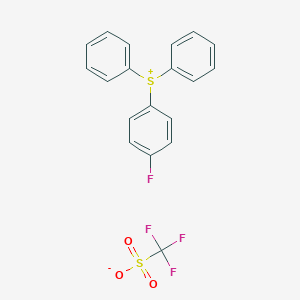


![2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid](/img/structure/B114230.png)
